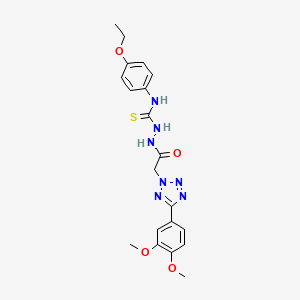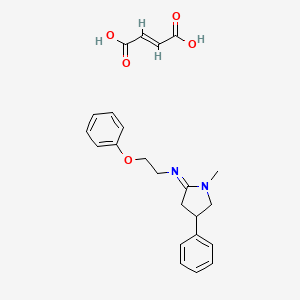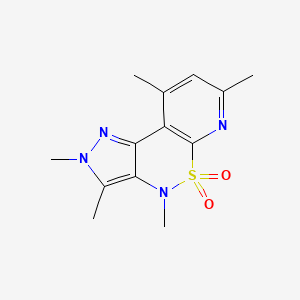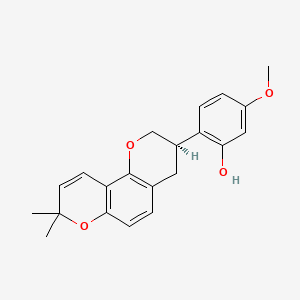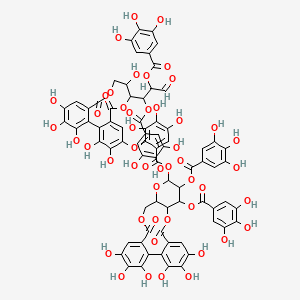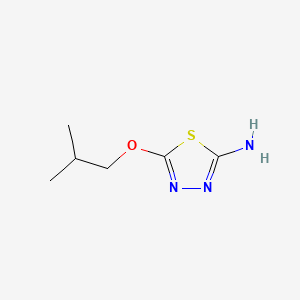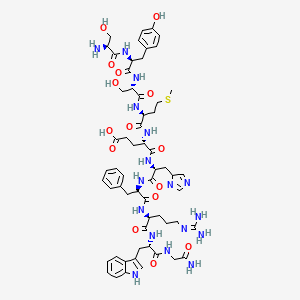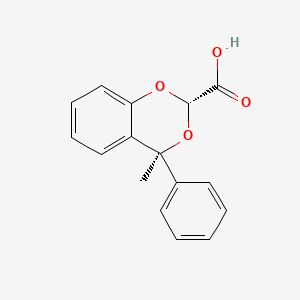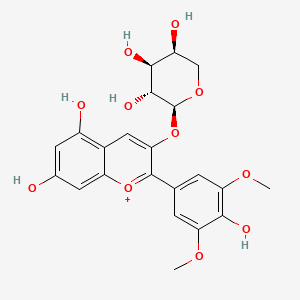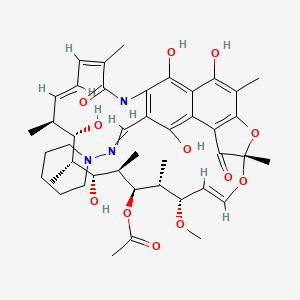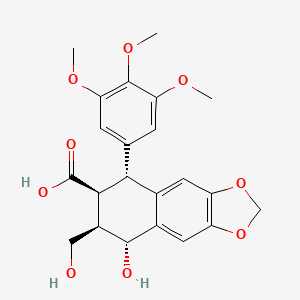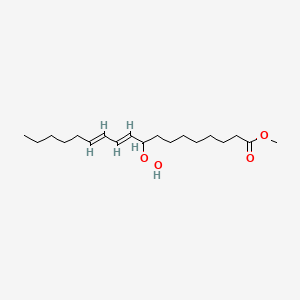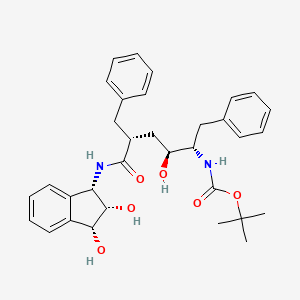
Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester (CAS number: 869682-22-4) is a complex organic compound.
- Its IUPAC name is (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
- The molecular formula is C₁₂H₁₉NO₄, and its molecular weight is 241.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between an appropriate amine and a carboxylic acid derivative.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but protecting groups (such as tert-butoxycarbonyl, Boc) play a crucial role in controlling regioselectivity.
Industrial Production: Information on large-scale industrial production methods is limited, likely due to its complexity and specialized applications.
Analyse Chemischer Reaktionen
Reactivity: Carbamic acid derivatives can undergo various reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to remove the Boc protecting group. Esterification reactions involve carboxylic acid derivatives and alcohols.
Major Products: The major products depend on the specific reaction and starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: Carbamic acid derivatives serve as intermediates in organic synthesis, especially in peptide chemistry.
Biology: They may be used in drug design and development due to their structural diversity.
Medicine: Research focuses on potential therapeutic applications, although specific examples are scarce.
Industry: Limited information exists regarding industrial applications.
Wirkmechanismus
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be necessary to elucidate its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other Boc-protected amines and related heterocyclic compounds.
Uniqueness: The specific combination of the indene moiety, amino acid side chains, and Boc protection makes this compound unique.
Eigenschaften
CAS-Nummer |
132619-53-5 |
|---|---|
Molekularformel |
C33H40N2O6 |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(1S,2S,3R)-2,3-dihydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H40N2O6/c1-33(2,3)41-32(40)34-26(19-22-14-8-5-9-15-22)27(36)20-23(18-21-12-6-4-7-13-21)31(39)35-28-24-16-10-11-17-25(24)29(37)30(28)38/h4-17,23,26-30,36-38H,18-20H2,1-3H3,(H,34,40)(H,35,39)/t23-,26+,27+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
HKAQGSPFDKETKG-HPZRALQFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


